molecular formula C8H8N2O2 B13534603 4-(Pyridin-3-yl)-1,3-oxazolidin-2-one

4-(Pyridin-3-yl)-1,3-oxazolidin-2-one

Cat. No.: B13534603
M. Wt: 164.16 g/mol
InChI Key: NDRFSFDLHLOGSQ-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)-1,3-oxazolidin-2-one: is a heterocyclic compound that features a pyridine ring fused with an oxazolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-pyridinecarboxylic acid with ethylene carbonate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(Pyridin-3-yl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-2-yl)-1,3-oxazolidin-2-one
  • 4-(Pyridin-4-yl)-1,3-oxazolidin-2-one
  • 4-(Pyridin-3-yl)-1,3-thiazolidin-2-one

Uniqueness

4-(Pyridin-3-yl)-1,3-oxazolidin-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

4-pyridin-3-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H8N2O2/c11-8-10-7(5-12-8)6-2-1-3-9-4-6/h1-4,7H,5H2,(H,10,11)

InChI Key

NDRFSFDLHLOGSQ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C2=CN=CC=C2

Origin of Product

United States

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